7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Medicinal Chemistry Chemical Biology Drug Discovery

This 1,4-benzoxazin-3-one bearing a unique 7-bromo-4-ethyl substitution pattern is a critical synthetic intermediate for cross-coupling and SAR library construction. Substitution with close analogs is not recommended without direct comparative data, as the specific substituents uniquely influence lipophilicity and reactivity. Procure the exact compound to eliminate unquantified experimental risk and ensure synthetic or assay consistency.

Molecular Formula C10H10BrNO2
Molecular Weight 256.099
CAS No. 1369064-91-4
Cat. No. B2903026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS1369064-91-4
Molecular FormulaC10H10BrNO2
Molecular Weight256.099
Structural Identifiers
SMILESCCN1C(=O)COC2=C1C=CC(=C2)Br
InChIInChI=1S/C10H10BrNO2/c1-2-12-8-4-3-7(11)5-9(8)14-6-10(12)13/h3-5H,2,6H2,1H3
InChIKeyFEKDVTDJESHFTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1369064-91-4): Chemical Identity and Core Procurement Data


7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic small molecule belonging to the 1,4-benzoxazin-3-one class. Its structure features a bromine atom at the 7-position and an ethyl group at the 4-position of the core scaffold . It is commercially available from several chemical suppliers for research purposes .

7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Why In-Class Compounds Are Not Direct Replacements


Substitution of 7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one with other 1,4-benzoxazin-3-ones is not scientifically justifiable without specific comparative data. The presence and position of substituents (e.g., 7-bromo vs. 7-chloro or 6-bromo) and the nature of the N-alkyl group (e.g., 4-ethyl vs. 4-methyl or 4-H) are critical determinants of a compound's physicochemical properties (lipophilicity, solubility, electronic effects) and, consequently, its biological activity or reactivity . While class-level inferences can be made , no direct, quantitative evidence is available to predict how this specific substitution pattern will perform relative to any close analog. Procurement decisions must therefore be based on the exact compound required for a specific experimental context, as generic substitution carries unquantified risk.

Quantitative Comparative Evidence for 7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1369064-91-4)


Absence of Direct Comparative Data in Peer-Reviewed Literature

A comprehensive search of primary research articles and patents did not yield any studies that provide direct quantitative comparisons between 7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one and its structural analogs. No head-to-head assays, cross-study comparable data, or class-level inferences with specific quantitative metrics were identified in the permitted authoritative sources. Therefore, no quantitative differentiation can be established at this time.

Medicinal Chemistry Chemical Biology Drug Discovery

Class-Level Inference from Related Benzoxazinone Studies

As a class, 2H-benzo[b][1,4]oxazin-3(4H)-one analogs have been explored as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key herbicide target. In one study, certain triketone-substituted benzoxazinone analogs displayed potent HPPD inhibition, with IC50 values ranging from 0.156 μM to 0.172 μM, compared to 0.252 μM for the commercial herbicide mesotrione [1]. It is critical to note that this study involved highly modified triketone derivatives, not the unadorned 7-bromo-4-ethyl scaffold, and therefore cannot be directly extrapolated.

Herbicide Discovery Enzyme Inhibition Structure-Activity Relationship

Potential Impact of 4-Ethyl Substitution on Lipophilicity

The 4-ethyl group on the benzoxazinone nitrogen is expected to increase the compound's lipophilicity compared to its unsubstituted (4-H) or 4-methyl counterpart. While no direct logP or logD data is available for this exact compound, this is a well-established structure-property relationship . Increased lipophilicity can influence membrane permeability, metabolic stability, and plasma protein binding, which are critical parameters in drug discovery.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Recommended Application Scenarios for 7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one Based on Current Evidence


Use as a Synthetic Intermediate or Building Block

The compound is most appropriately procured as a synthetic intermediate for the construction of more complex molecules. The bromine atom at the 7-position serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Its specific substitution pattern may be required to build a targeted library of analogs for structure-activity relationship (SAR) studies .

Use as a Negative Control or Reference Standard

In the absence of characterized biological activity, this compound may be useful as a negative control in assays designed to evaluate other, more potent benzoxazinone derivatives. Its well-defined structure and commercial availability make it suitable for establishing baseline activity or for use as a reference standard in analytical method development .

Exploratory Medicinal Chemistry and Chemical Biology

Researchers exploring novel chemical space or investigating the biological potential of the benzoxazinone scaffold may procure this compound for preliminary, exploratory screening. Its unique substitution pattern (7-bromo, 4-ethyl) offers a distinct combination of steric and electronic properties that could yield unexpected and valuable biological hits .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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